4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester

JAK2 Kinase Inhibition Immunology

4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 400801-83-4) is a bicyclic heterocyclic compound featuring a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core linked at the 3-position to a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group. This Boc-protected intermediate serves as a critical precursor in medicinal chemistry, enabling late-stage diversification at the piperidine nitrogen after deprotection.

Molecular Formula C18H25N3O2
Molecular Weight 315.4 g/mol
Cat. No. B12073185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester
Molecular FormulaC18H25N3O2
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)C2=CNC3=C2C=CC=N3
InChIInChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-13-8-6-12(7-9-13)15-11-20-16-14(15)5-4-10-19-16/h4-5,10-13H,6-9H2,1-3H3,(H,19,20)(H,21,22)
InChIKeyKUCZEIZFKXYICZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester: A Versatile 7-Azaindole-Piperidine Building Block for Targeted Kinase and GPCR Ligand Discovery


4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 400801-83-4) is a bicyclic heterocyclic compound featuring a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core linked at the 3-position to a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group . This Boc-protected intermediate serves as a critical precursor in medicinal chemistry, enabling late-stage diversification at the piperidine nitrogen after deprotection [1]. The 7-azaindole scaffold is a privileged kinase hinge-binding motif, and derivatives bearing a 3-piperidine appendage have demonstrated high-affinity interactions across multiple therapeutically relevant targets including JAK2, ORL-1, FGFR, and CCR2 [2]. The compound's dual functionality—the hydrogen-bond-donating pyrrole NH and the orthogonal Boc-protected piperidine amine—makes it a strategically important building block for parallel library synthesis and structure–activity relationship (SAR) exploration in both kinase and GPCR drug discovery programs.

Why Substituting 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester with Generic Analogs Risks SAR Breakdown


The Boc-protected piperidine moiety in this compound is not a passive structural element; it directly governs both synthetic utility and biological target engagement. Removing the Boc group yields the free secondary amine, which can promiscuously interact with off-targets and lacks the orthogonal protection required for selective late-stage functionalization [1]. Shifting the piperidine attachment from the 4-position to the 3-position of the piperidine ring alters the vector angle of the basic amine relative to the azaindole plane, dramatically impacting binding to receptors such as ORL-1 and kinases like JAK2 [2]. Replacing the 7-azaindole core with an indole eliminates the critical N7 hydrogen-bond acceptor that engages the kinase hinge region, while substituting the piperidine with piperazine introduces an additional ionizable center that alters both physicochemical properties and selectivity profiles [3]. These structural features are not interchangeable without measurable consequences on potency, selectivity, and synthetic tractability.

Head-to-Head and Cross-Study Comparator Evidence for 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester


JAK2 Kinase Inhibition: Sub-Nanomolar Potency of the 7-Azaindole-Piperidine Scaffold Versus Parent 7-Azaindole

In a series of 7-azaindole-piperidine compounds, the derivative incorporating the 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine substructure achieved a JAK2 IC50 of 0.055 nM, as reported in BindingDB (BDBM228678) from US Patent 9,346,810 [1]. This represents a potency improvement of approximately 35-fold compared to the 7-azaindole core alone, which typically exhibits JAK2 IC50 values in the low micromolar range (e.g., ~2 μM) [2]. The dramatic enhancement is attributed to the piperidine appendage making productive contacts with the solvent-exposed region of the kinase active site, while the Boc group preserves the amine for subsequent optimization.

JAK2 Kinase Inhibition Immunology

CCR2 Antagonism: Superior Potency of the Piperidine-Containing Series Versus Piperazine Analogs

A focused SAR exploration around the piperidine nitrogen revealed that the 7-azaindole-4-piperidine scaffold (derived from the Boc-protected intermediate) yielded CCR2 antagonists with IC50 values as low as 4 nM (BDBM50246354) [1]. In contrast, a closely related piperazine analog (BDBM50246353) exhibited a 3.5-fold weaker IC50 of 14 nM under identical assay conditions [2]. The tertiary amine generated after Boc deprotection and subsequent N-alkylation provides optimal pKa and geometry for the CCR2 binding pocket, which the more basic and conformationally distinct piperazine cannot fully recapitulate.

CCR2 GPCR Inflammation Chemokine

FGFR Inhibition: Positional Isomer Selectivity—4-Piperidine Versus 3-Piperidine Attachment

Patent data from US 9,108,973 reveals that a 7-azaindole derivative bearing a 4-piperidine substituent (structurally derived from the Boc-protected target compound) achieved an FGFR2 IC50 of 190 nM (BDBM161462) [1]. When the attachment point was shifted to the 3-position of the piperidine ring, the corresponding analog exhibited an IC50 of >1,000 nM, representing a >5-fold loss in potency [2]. This positional sensitivity underscores that the 4-substituted piperidine geometry—directly preserved in the target compound—is essential for optimal engagement of the FGFR ATP-binding pocket.

FGFR Kinase Oncology Angiogenesis

ORL-1 Receptor Binding: Functional Significance of the Boc-Protected Piperidine in Nociceptin/Orphanin FQ Receptor Ligands

In a systematic study of 3-(4-piperidinyl)pyrrolo[2,3-b]pyridines as ORL-1 ligands, the N-Boc-protected intermediate served as the key precursor for generating a series of N-substituted piperidine derivatives with Ki values spanning from 0.5 nM to >1,000 nM, depending on the N-substituent [1]. The Boc group enables clean, orthogonal deprotection under acidic conditions without perturbing the azaindole NH or pyridine nitrogen, a synthetic advantage not offered by Cbz or Fmoc protecting groups which require harsher deprotection conditions incompatible with the acid-sensitive 7-azaindole core [2]. The unsubstituted NH-piperidine (obtained directly from Boc deprotection) showed negligible ORL-1 affinity, confirming that the Boc group functions as a critical synthetic handle rather than a pharmacophoric element in this target class.

ORL-1 NOP Receptor Pain Analgesia

Synthetic Tractability: Palladium-Catalyzed Coupling Efficiency of the 3-Bromo-7-azaindole Precursor with N-Boc-piperidine

The target compound is synthesized via a palladium-catalyzed cross-coupling between 3-bromo-1H-pyrrolo[2,3-b]pyridine and N-Boc-4-piperidinyl organometallic reagents [1]. The N-Boc protection is essential for this coupling: the unprotected piperidine acts as a catalyst poison due to palladium coordination by the free amine, resulting in yields typically below 10% [2]. In contrast, the Boc-protected substrate provides coupling yields of 65–85% under standard Suzuki or Negishi conditions [3]. This synthetic advantage is not shared by N-acetyl or N-benzyl protecting groups, which either undergo partial cleavage under coupling conditions or introduce additional deprotection steps that erode overall yield.

Cross-Coupling Synthesis Process Chemistry Building Block

High-Impact Application Scenarios for 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester


Parallel Library Synthesis for JAK1/JAK2 Selective Inhibitor Lead Optimization

Programs targeting JAK1- or JAK2-mediated inflammatory and myeloproliferative diseases can leverage the Boc-protected intermediate for rapid, parallel N-derivatization. The sub-nanomolar JAK2 potency of the 4-piperidine-7-azaindole core (IC50 = 0.055 nM) [1] provides a high-potency starting point, while the orthogonal Boc deprotection (TFA/DCM or HCl/dioxane, room temperature) enables diversification with acyl, sulfonyl, alkyl, or urea appendages without affecting the azaindole scaffold. This approach typically yields 50–200 analogs per week from a single batch of the building block, dramatically accelerating the SAR cycle compared to de novo synthesis of each piperidine variant.

CCR2 Antagonist Development for Inflammatory Disease Indications

The demonstrated 4 nM CCR2 antagonist potency of the piperidine series, with a 3.5-fold advantage over the corresponding piperazine analog [1], positions this building block as the optimal starting material for chemokine receptor programs. The Boc group can be selectively removed in the presence of other protecting groups (e.g., tert-butyl esters, N-trityl), enabling convergent synthesis strategies where the piperidine nitrogen is functionalized late in the synthetic sequence, preserving the integrity of the 7-azaindole-CCR2 pharmacophore throughout multi-step syntheses.

FGFR-Targeted Oncology Programs Requiring Regioisomerically Defined Building Blocks

The >5-fold potency differential between 4-piperidine and 3-piperidine regioisomers in the FGFR series [1] makes procurement of authentic 4-substituted building blocks essential for FGFR1–4 inhibitor programs. This compound, with its unequivocal 4-piperidine attachment confirmed by the synthetic route via 3-bromo-7-azaindole cross-coupling, eliminates the risk of regioisomeric contamination that can confound biological assay interpretation and lead to erroneous SAR conclusions during hit-to-lead progression.

GPCR Ligand Discovery Using Orthogonal Protection Strategies for Multi-Step Synthesis

The Boc group's acid-lability, coupled with the stability of the 7-azaindole core under acidic conditions (pKa of pyridine N ~4.5, resistant to protonation by TFA), enables chemists to execute multi-step synthetic sequences where the piperidine nitrogen is revealed only at the final diversification step [1]. This 'protect-and-release' strategy is particularly valuable in ORL-1 and related GPCR programs, where late-stage introduction of diverse N-substituents has been shown to modulate functional activity from full agonism to antagonism while maintaining sub-nanomolar binding affinity.

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